

Application Notes and Protocols for NMR Spectroscopy with D-Glucose-1-¹³C

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Compound of Interest

Compound Name: *D-Glucose-1-13C*

Cat. No.: *B118783*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures and investigating dynamic biological processes. The use of stable isotope-labeled compounds, particularly D-Glucose-¹³C, significantly enhances the power of NMR for specific applications. By introducing a ¹³C label at a defined position, such as the anomeric carbon (C1), researchers can precisely trace the metabolic fate of glucose, quantify pathway fluxes, and probe the interactions between glucose and its binding proteins. [1][2] D-Glucose-1-¹³C is especially valuable in metabolic research and drug development as it provides a clear and unambiguous signal to monitor glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] These application notes provide detailed methodologies for key NMR experiments using D-Glucose-1-¹³C.

Key NMR Techniques for ¹³C-Labeled Glucose Analysis

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive analysis of D-Glucose-1-¹³C and its metabolic products.

- **1D ¹³C NMR:** This is the most direct method for observing the ¹³C-labeled carbon atom. In a proton-decoupled spectrum, the ¹³C signal appears as a sharp singlet, with a chemical shift

indicative of its local electronic environment.[1] This technique is fundamental for confirming the presence and position of the label and for quantitative analysis, provided that appropriate experimental parameters are used.[5][6]

- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons that are directly attached to ^{13}C atoms, mapping one-bond ^1H - ^{13}C connections.[7][8] For D-Glucose-1- ^{13}C , this experiment will show a correlation between the anomeric proton (H1) and the labeled anomeric carbon (C1), aiding in the unambiguous assignment of the H1 resonance.[9]
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies correlations between protons and carbons that are separated by two or three bonds (^2JCH and ^3JCH).[7][8] It is crucial for establishing connectivity within a molecule. For instance, it can show correlations from the H2 proton to the labeled C1 carbon, confirming the structure and tracing the label's position within metabolic products.[1]

Data Presentation: Quantitative NMR Data

When dissolved in deuterium oxide (D_2O), glucose exists in an equilibrium mixture of its α - and β -pyranose anomers.[1] The ^{13}C chemical shifts are highly sensitive to the stereochemistry at the anomeric center. The specific labeling at the C1 position simplifies spectral analysis by enhancing the signal intensity at this position.

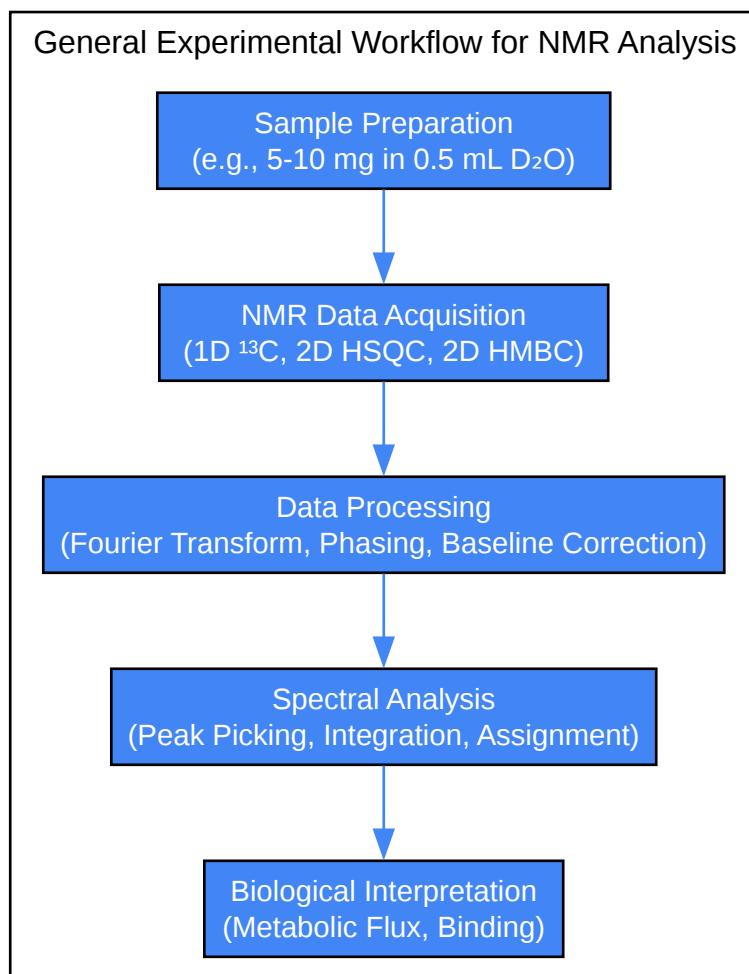
Table 1: Typical ^{13}C Chemical Shifts for D-Glucose Anomers in D_2O

Carbon Position	α -pyranose (ppm)	β -pyranose (ppm)
C1	92.9	96.7
C2	72.3	75.0
C3	73.7	76.8
C4	70.5	70.5
C5	72.3	76.8
C6	61.6	61.6

Data sourced from publicly available databases and literature. Chemical shifts can vary slightly depending on concentration, temperature, and pH.[\[1\]](#)[\[10\]](#)

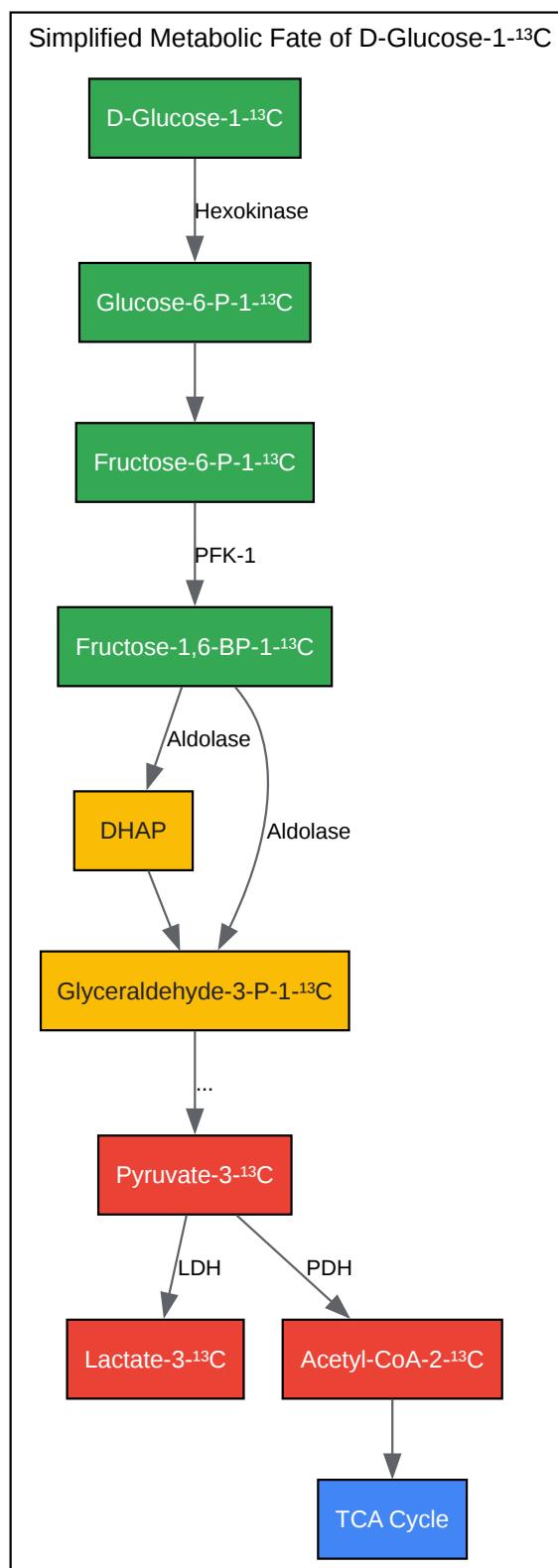
Experimental Workflows and Pathways

The analysis of D-Glucose-1- ^{13}C typically follows a structured workflow from sample preparation to data interpretation. Its application in metabolic studies allows for the tracing of the ^{13}C label through key biochemical pathways.



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General experimental workflow for NMR analysis.



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Tracing the ¹³C label from Glucose-1-¹³C in glycolysis.

Detailed Experimental Protocols

The following protocols are generalized for modern NMR spectrometers (e.g., Bruker). Users should optimize parameters for their specific instrument and sample.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- Weigh Sample: Accurately weigh 5-10 mg of D-Glucose-1-¹³C.[[1](#)]
- Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O). For quantitative studies, a known concentration of a reference standard (e.g., DSS or TSP) may be added.[[11](#)]
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[[1](#)]
- Homogenize: Gently vortex the tube to ensure the solution is homogeneous.[[1](#)]

Protocol for 1D ¹³C{¹H} NMR

This experiment provides a direct overview of all carbon environments and is essential for confirming labeling and for quantification.

- Objective: To obtain a proton-decoupled ¹³C spectrum for direct observation and quantification of the ¹³C-labeled position.
- Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[[1](#)]
- Key Parameters:
 - Spectral Width (SW): ~200-250 ppm, centered around 100 ppm.[[1](#)]
 - Acquisition Time (AQ): 1-2 seconds.[[1](#)]
 - Relaxation Delay (D1): 2-5 seconds. For accurate quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time to ensure full relaxation of the nuclei between scans.[[1](#)]

- Number of Scans (NS): 128 to 1024, depending on sample concentration.[[1](#)]
- Temperature: 298 K (25 °C).[[1](#)]

Protocol for 2D ^1H - ^{13}C HSQC

This experiment is used to identify protons directly attached to the ^{13}C -labeled carbon.

- Objective: To generate a 2D correlation map of one-bond C-H connections.
- Pulse Program: Edited HSQC with gradient selection (e.g., `hsqcedetgpsp` on Bruker systems). This allows CH_2 groups to be phased oppositely to CH/CH_3 groups.[[1](#)]
- Key Parameters:
 - Spectral Width (F2 - ^1H): ~6-8 ppm, centered around 4.0 ppm for the glucose region.[[1](#)]
 - Spectral Width (F1 - ^{13}C): ~80-100 ppm, covering the 60-100 ppm region for glucose carbons.[[1](#)][[10](#)]
 - Number of Increments (F1): 256 to 512.
 - Number of Scans (NS): 4 to 16 per increment.[[1](#)]
 - Relaxation Delay (D1): 1.5-2.0 seconds.[[1](#)]
 - ^1JCH Coupling Constant: Optimized for an average one-bond C-H coupling, typically ~145 Hz.[[1](#)]

Protocol for 2D ^1H - ^{13}C HMBC

This experiment reveals longer-range C-H correlations, which are vital for structural assignment and confirming metabolic products.

- Objective: To identify 2- and 3-bond correlations between protons and carbons.
- Pulse Program: Standard HMBC with gradient selection (e.g., `hmbcgplpndqf` on Bruker systems).[[1](#)]

- Key Parameters:

- Spectral Widths (F1, F2): Set similarly to the HSQC experiment.[1]
- Number of Increments (F1): 256 to 512.[1]
- Number of Scans (NS): 8 to 32 per increment, as HMBC is less sensitive than HSQC.[1]
- Relaxation Delay (D1): 1.5-2.0 seconds.[1]
- Long-Range Coupling Constant (^{n}JCH): Optimized for a range of 2- and 3-bond couplings, typically set to 8-10 Hz.[8]

Applications in Drug Development and Research

- Metabolic Flux Analysis (MFA): By providing cells or organisms with D-Glucose-1- ^{13}C and analyzing the distribution of the ^{13}C label in downstream metabolites (like lactate, glutamate, or glycogen), researchers can quantitatively measure the rates of metabolic pathways.[2][3][12] This is critical for understanding diseases characterized by altered metabolism (e.g., cancer, diabetes) and for evaluating the mechanism of action of drugs that target these pathways.
- Protein-Ligand Interaction Studies: NMR is a powerful tool for studying the binding of carbohydrates to proteins.[13] When ^{13}C -labeled glucose binds to a protein, changes in its NMR parameters (chemical shifts, relaxation rates) can be observed. Furthermore, isotope-filtered experiments, such as ^{13}C -filtered NOESY, can be used to exclusively detect intermolecular Nuclear Overhauser Effects (NOEs) between the labeled glucose and the unlabeled protein, providing precise information about the binding interface and the conformation of the bound ligand.[14][15]

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